molecular formula C15H21Cl2N3O2S B13782676 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride CAS No. 936250-35-0

1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride

Cat. No.: B13782676
CAS No.: 936250-35-0
M. Wt: 378.3 g/mol
InChI Key: ZAHMDSIGCPXKTF-UHFFFAOYSA-N
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Description

1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride is a chemical compound known for its role as an inhibitor of mammalian protein kinases. This compound is particularly significant in the field of biochemical research due to its ability to competitively bind to ATP, thereby inhibiting protein kinase activity .

Preparation Methods

The synthesis of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to ensure stability and prevent decomposition. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Acts as an inhibitor of protein kinases, making it valuable in studies related to cell signaling and regulation.

    Medicine: Potential therapeutic applications due to its inhibitory effects on protein kinases, which are involved in various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride involves its binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

936250-35-0

Molecular Formula

C15H21Cl2N3O2S

Molecular Weight

378.3 g/mol

IUPAC Name

(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C15H19N3O2S.2ClH/c16-10-12-5-8-18(9-6-12)21(19,20)15-3-1-2-13-11-17-7-4-14(13)15;;/h1-4,7,11-12H,5-6,8-10,16H2;2*1H

InChI Key

ZAHMDSIGCPXKTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Origin of Product

United States

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